![molecular formula C8H2ClF7 B1439508 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene CAS No. 1099597-43-9](/img/structure/B1439508.png)
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1099597-43-9. It has a molecular weight of 266.55 . The compound is characterized by its IUPAC Name 1-chloro-2-fluoro-3,4-bis (trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI Code for “1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene” is 1S/C8H2ClF7/c9-4-2-1-3 (7 (11,12)13)5 (6 (4)10)8 (14,15)16/h1-2H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
1. In Organometallic Synthesis
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used to generate synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
2. In Polymer Chemistry
This compound plays a crucial role in polymer chemistry. It's involved in the synthesis of fluorine-containing polyetherimides and fluoro-polyimides, providing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
3. For Fluorination Reactions
The compound is significant in fluorination reactions. A related chemical, 1,3-Bis-(trifluoromethyl)benzene, has been used for fluorination to produce lightly fluorinated products, which are important for understanding reaction mechanisms and developing new reaction pathways (Parsons, 1972).
4. In Pesticide Synthesis
This compound is also instrumental in the synthetic process of novel pesticides. An example is the preparation of bistrifluron, a pesticide with potent activity against pests, where 3,5-Bis-(trifluoromethyl)benzene plays a key role (Liu An-chan, 2015).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-fluoro-3,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF7/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGXVUJZLLOLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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